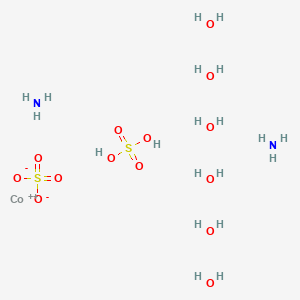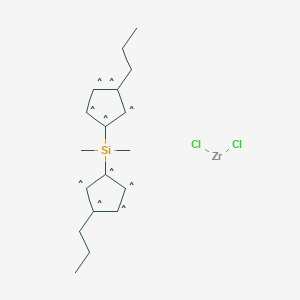
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is a chemical compound with the molecular formula C18H26Cl2SiZr. It is a member of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. This compound is known for its applications in catalysis, particularly in the polymerization of olefins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(3-N-propylcyclopentadienyl) lithium. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Zirconium oxides and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes depending on the substituent used.
Scientific Research Applications
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of new materials and catalysts.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating with the monomer units and enabling their insertion into the growing polymer chain. The molecular targets and pathways involved include the activation of the zirconium center and the stabilization of the transition states during the polymerization process.
Comparison with Similar Compounds
Similar Compounds
- Dimethylsilylbis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-methylcyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-ethylcyclopentadienyl)zirconium dichloride
Uniqueness
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is unique due to the presence of the N-propyl group, which can influence the electronic and steric properties of the compound. This can lead to differences in catalytic activity and selectivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H26Cl2SiZr |
|---|---|
Molecular Weight |
432.6 g/mol |
InChI |
InChI=1S/C18H26Si.2ClH.Zr/c1-5-7-15-9-11-17(13-15)19(3,4)18-12-10-16(14-18)8-6-2;;;/h9-14H,5-8H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI Key |
WTMBBVFJGDMDLO-UHFFFAOYSA-L |
Canonical SMILES |
CCC[C]1[CH][CH][C]([CH]1)[Si](C)(C)[C]2[CH][CH][C]([CH]2)CCC.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)

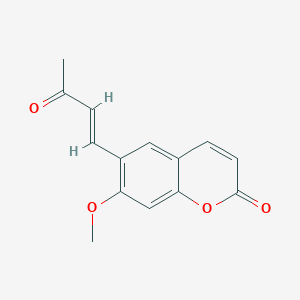
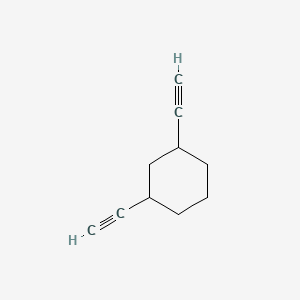
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
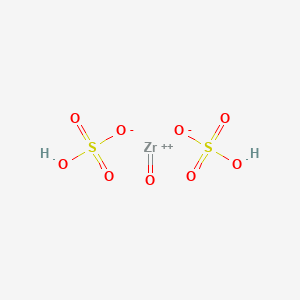
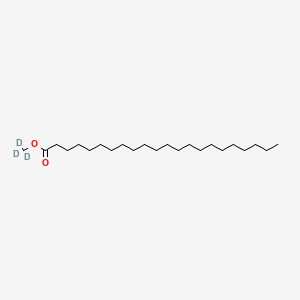

![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)

